molecular formula C7H13ClN4O B2652483 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride CAS No. 1440955-11-2

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride

Cat. No. B2652483
CAS RN: 1440955-11-2
M. Wt: 204.66
InChI Key: KUOKMUKOOXRLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1402709-99-2 . It has a linear formula of C8 H14 N4 O . Cl H . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.69 . It is a solid at room temperature and is stored at room temperature .

Scientific Research Applications

  • Synthesis and Characterization

    • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related derivative, was synthesized and characterized through various spectroscopic methods and X-ray diffraction studies. It was evaluated for antibacterial and anthelmintic activities, showing moderate activity in these areas (Sanjeevarayappa et al., 2015).
  • Pharmacological Evaluation

    • Another derivative, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized and tested for antidepressant and antianxiety activities. The compounds showed significant activity in reducing immobility times in an animal model, indicating potential therapeutic applications (Kumar et al., 2017).
  • Antibacterial and Antifungal Properties

    • A series of carbazole derivatives, including 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine, were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant activity in these domains (Sharma et al., 2014).
  • Tuberculostatic Activity

    • Derivatives containing the 1,3,4-oxadiazole and 1,2,4-triazole structures were synthesized and tested for their tuberculostatic activity. The compounds showed minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml (Foks et al., 2004).
  • Anticonvulsant Activity

    • New derivatives of 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile were synthesized and tested for their anticonvulsant activity. Certain compounds were found to be potent without neurotoxicity, suggesting potential in epilepsy treatment (Harish et al., 2014).
  • Antioxidant Activity

    • A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for antioxidant activity. One compound, in particular, showed significant radical scavenging activity (Mallesha et al., 2014).
  • Antimicrobial Activities

    • Novel derivatives of 1,3,4-oxadiazoles were synthesized and screened for their antimicrobial activities. Some compounds exhibited good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).

properties

IUPAC Name

5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-6-9-7(10-12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOKMUKOOXRLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1440955-11-2
Record name 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 mL 4 mol/L HCl solution in dioxane was added to 3.35 g 4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester dissolved in 20 mL dioxane was stirred over night. The mixture was diluted with diethylether and the precipitate was filtered and washed with diethylether to give 2.5 g of the desired product.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (507 mg, 1.890 mmol) in diethyl ether (12 mL) was added HCl, 4N in dioxane (7 mL, 28.0 mmol) and the reaction was stirred at room temperature over the weekend. The precipitate was isolated by filtration, washed with diethylether and dried under reduced pressure after which 330 mg of a white solid were obtained (1.612 mmol, 85%). MS (ESI) m/z=169.2 [M+1]+.
Name
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.